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Compound of Interest

Compound Name: Ki 23057

Cat. No.: B1683903 Get Quote

A technical guide to Ki 23057, a potent FGFR2 inhibitor with promising therapeutic applications

in oncology.

Chemical and Physical Properties
Ki 23057 is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2).

Its chemical and physical properties are summarized below.

Property Value Source

CAS Number 516523-31-2 [1][2]

Molecular Formula C30H35N3O4 [1]

Molecular Weight 501.6 g/mol [1]

IUPAC Name

2-[2-[4-[4-(4-tert-

butylanilino)phenoxy]-6-

methoxyquinolin-7-

yl]oxyethylamino]ethanol

[1]

Synonyms KI-23057, 5ZH5NA7ZMF [1]

Mechanism of Action and Signaling Pathway
Ki 23057 functions as a selective inhibitor of FGFR2, a receptor tyrosine kinase. The binding of

fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a
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cascade of downstream signaling pathways that are crucial for cell proliferation, survival,

differentiation, and angiogenesis.

The primary signaling pathways activated by FGFR2 include:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell

proliferation and differentiation.

PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell survival, growth, and

metabolism.

PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

By inhibiting the kinase activity of FGFR2, Ki 23057 effectively blocks these downstream

signaling cascades, leading to the suppression of tumor growth and the induction of apoptosis

in cancer cells that are dependent on FGFR2 signaling.

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by Ki
23057.
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FGFR2 signaling pathway and Ki 23057 inhibition.
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Experimental Protocols
The following are generalized protocols for experiments commonly performed to evaluate the

efficacy of Ki 23057.

Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Ki 23057 on the proliferation of cancer cells.

Methodology:

Cell Seeding: Plate cancer cells (e.g., gastric cancer cell lines) in 96-well plates at a density

of 5,000 cells/well and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of Ki 23057 (e.g., 0.1, 1, 10, 100 µM)

for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The

IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by

plotting cell viability against the log of the drug concentration.

Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the FGFR2

signaling pathway to confirm the mechanism of action of Ki 23057.

Methodology:

Cell Lysis: Treat cells with Ki 23057 as described above. After treatment, wash the cells with

ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-

FGFR2, FGFR2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities using image analysis software.

Below is a diagram illustrating the general workflow for a Western Blot experiment.

Cell Lysis & Protein Quantification SDS-PAGE Protein Transfer to Membrane Blocking Primary Antibody Incubation Secondary Antibody Incubation Detection & Analysis
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General workflow for Western Blot analysis.

Therapeutic Potential
Ki 23057 has shown potential as a therapeutic agent for cancers with aberrant FGFR2

signaling, particularly in drug-resistant gastric cancer. Studies have indicated that Ki 23057 can
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enhance the chemosensitivity of drug-resistant gastric cancer cell lines when used in

combination with other chemotherapeutic drugs.[2] The synergistic effect is believed to be

mediated through the induction of apoptosis.[2] Further research is warranted to fully elucidate

the clinical utility of Ki 23057 in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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